![molecular formula C6H10O B13183059 {Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
{Bicyclo[2.1.0]pentan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[2.1.0]pentan-1-yl}methanol is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.1.0]pentane, where a methanol group is attached to the first carbon of the bicyclic system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.1.0]pentan-1-yl}methanol typically involves the reaction of bicyclo[2.1.0]pentane with formaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the bicyclic compound to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.1.0]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
{Bicyclo[2.1.0]pentan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[2.1.0]pentan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound without the methanol group.
Bicyclo[1.1.1]pentane: A similar bicyclic compound with a different ring structure.
Cyclopentanol: A monocyclic analog with a hydroxyl group.
Uniqueness
{Bicyclo[2.1.0]pentan-1-yl}methanol is unique due to its bicyclic structure combined with a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-bicyclo[2.1.0]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-4-6-2-1-5(6)3-6/h5,7H,1-4H2 |
InChI Key |
CDALIZUXEPHQTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


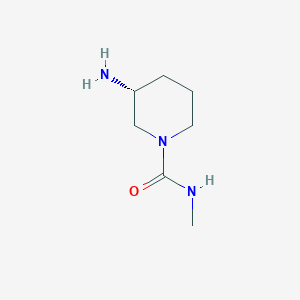
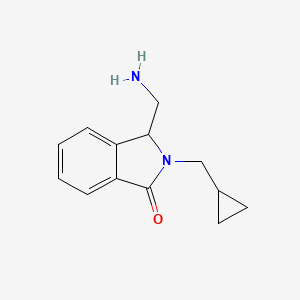
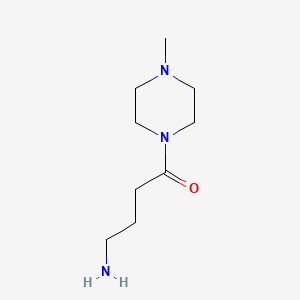



![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
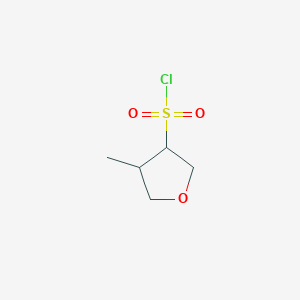
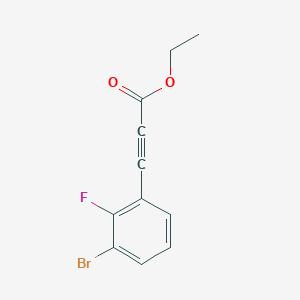

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
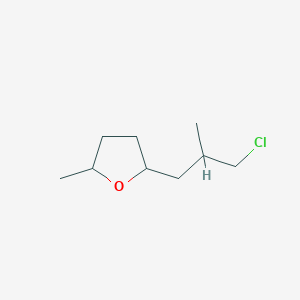
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
